Ligustrazine hydrochloride is a natural pyrazine alkaloid primarily extracted from the roots of Ligusticum chuanxiong, a plant commonly used in traditional Chinese medicine. It is classified as an alkaloid and is known for its diverse biological activities, including anti-inflammatory, antithrombotic, and neuroprotective effects. Its chemical name is 3,5,6-trimethylpyrazine hydrochloride, which reflects its structural characteristics.
The synthesis of ligustrazine hydrochloride can be achieved through various methods. A notable approach involves the following steps:
The molecular structure of ligustrazine hydrochloride consists of a pyrazine ring substituted with three methyl groups at positions 3, 5, and 6. The presence of these methyl groups contributes to its lipophilicity and biological activity. The molecular formula is , with a molar mass of approximately 162.62 g/mol.
The three-dimensional conformation allows for interactions with various biological targets, enhancing its pharmacological efficacy.
Ligustrazine hydrochloride participates in several chemical reactions that modify its structure to produce derivatives with enhanced properties:
The mechanism of action of ligustrazine hydrochloride involves multiple pathways:
Ligustrazine hydrochloride exhibits several notable physical and chemical properties:
Ligustrazine hydrochloride has a wide range of scientific applications:
Ligustrazine hydrochloride (LH) demonstrates significant antioxidant properties primarily through activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Under physiological conditions, NRF2 remains sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). LH disrupts this interaction, promoting NRF2 translocation to the nucleus where it binds to antioxidant response elements (ARE), initiating transcription of cytoprotective genes [2] [4]. In high-altitude cerebral edema (HACE) models, LH pretreatment (50–100 mg/kg) significantly enhanced NRF2 nuclear translocation, subsequently upregulating downstream enzymes including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) [4]. This activation cascade resulted in measurable reductions in oxidative stress markers:
Table 1: LH-Mediated Oxidative Stress Markers in Preclinical Models
| Biomarker | Change vs. Control | Experimental Model | Mechanistic Insight |
|---|---|---|---|
| Malondialdehyde (MDA) | ↓ 58–67% | HACE rats | Lipid peroxidation reduction |
| Superoxide Dismutase (SOD) | ↑ 2.1-fold | Abdominal adhesion rats | Enhanced free radical scavenging |
| Glutathione (GSH) | ↑ 75% | Cerebral ischemia | Restoration of antioxidant reserves |
| Reactive Oxygen Species (ROS) | ↓ 40–52% | Post-surgical adhesion models | KEAP1/NRF2 axis modulation [4] [6] |
Molecular dynamics simulations confirm LH’s strong binding affinity for the NRF2-KEAP1 complex (binding energy: −9.8 kcal/mol), stabilizing NRF2 and preventing its proteasomal degradation [4]. This multi-target engagement underscores LH’s capacity to ameliorate oxidative damage across diverse pathological contexts.
LH confers protection against ferroptosis—an iron-dependent form of regulated cell death—by modulating key regulators of cellular iron metabolism and lipid peroxidation. In HACE models, LH administration (100 mg/kg) elevated expression of the cystine/glutamate antiporter SLC7A11 by 3.2-fold, enhancing cellular uptake of cysteine for glutathione synthesis [4]. Concurrently, LH upregulated glutathione peroxidase 4 (GPX4), the primary enzyme reducing lipid hydroperoxides, by 2.8-fold, thereby preventing lethal membrane lipid peroxidation [2] [10]. Ferritin heavy chain 1 (FTH1), critical for iron storage, increased by 90% in LH-treated groups, reducing catalytic iron pools available for Fenton reactions [4].
Table 2: LH’s Regulation of Ferroptosis Markers
| Protein Target | Function in Ferroptosis | LH-Induced Change | Pathophysiological Impact |
|---|---|---|---|
| SLC7A11 | Cysteine import for GSH synthesis | ↑ 220% | Restores GPX4 activity |
| GPX4 | Reduction of lipid peroxides | ↑ 180% | Prevents membrane damage |
| FTH1 | Iron sequestration | ↑ 90% | Limits free iron for ROS generation |
| Total Iron | Catalytic ferroptosis driver | ↓ 63% | Validated via ICP-MS [4] |
Notably, the NRF2 inhibitor ML385 completely reversed LH’s anti-ferroptotic effects, confirming NRF2 dependence in this pathway [4]. This mechanistic synergy positions LH as a promising candidate for disorders involving iron dysregulation.
LH exerts potent anti-inflammatory effects by suppressing pro-inflammatory cytokine production and signaling cascades. In endometriosis models, LH (40 mg/kg) reduced tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) expression by 60–75% via inhibition of nuclear factor kappa B (NF-κB) nuclear translocation [1]. This occurred through stabilization of inhibitor of kappa B alpha (IκBα), preventing NF-κB activation [1] [5]. In cerebral ischemia, LH decreased interleukin-6 (IL-6) by 52% and TNF-α by 68%, partly via downregulation of chemokine receptor CCR5 and its ligand RANTES, disrupting inflammatory cell recruitment [1] [9].
Table 3: Cytokine Modulation by Ligustrazine Hydrochloride
| Cytokine/Chemokine | Biological Function | LH-Induced Suppression | Experimental Context |
|---|---|---|---|
| TNF-α | Pro-inflammatory signaling | ↓ 60–75% | Endometriosis, cerebral ischemia |
| IL-1β | Pyrogen; leukocyte activation | ↓ 58–70% | HACE, post-surgical adhesions |
| IL-6 | Acute phase response | ↓ 52% | Ischemic stroke models |
| RANTES/CCL5 | Leukocyte chemotaxis | ↓ 63% | Endometriosis [1] [9] |
LH’s interference with cytokine networks extends to inhibiting cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), further attenuating inflammatory cascades in gynecological pathologies [1].
Neuroprotection by LH involves activation of survival kinases and modulation of DNA topology regulators. In ischemic stroke, LH activates phosphatidylinositol 3-kinase (PI3K) and its downstream effector protein kinase B (AKT), leading to phosphorylation of glycogen synthase kinase-3 beta (GSK-3β). This inhibits mitochondrial permeability transition pore opening, reducing cytochrome c release and caspase-3 activation by 57% [9]. Simultaneously, LH enhances extracellular signal-regulated kinase (ERK) phosphorylation, promoting neuronal survival and synaptic plasticity [9]. A novel mechanism involves LH’s upregulation of specificity protein 1 (Sp1), which complexes with topoisomerase IIβ (TopoIIβ) to resolve DNA supercoiling in neurons under oxidative stress. This Sp1/TopoIIβ axis prevents DNA fragmentation and maintains genomic stability [9].
Table 4: LH’s Neuroprotective Signaling Targets
| Signaling Pathway | Key Molecules | LH-Mediated Effect | Functional Outcome |
|---|---|---|---|
| PI3K/AKT | p-AKT↑, GSK-3β↓ | ↑ Phosphorylation | Anti-apoptotic; mitochondrial protection |
| ERK | p-ERK1/2↑ | ↑ 2.3-fold | Neurite outgrowth; synaptic plasticity |
| Sp1/TopoIIβ | Complex formation | ↑ DNA stability | Prevents oxidative DNA damage |
| JAK/STAT | STAT3 phosphorylation↓ | ↓ 67% | Reduces neuroinflammation [9] |
These multi-pathway interventions explain LH’s efficacy in reducing cerebral infarct volume by 35–40% in meta-analyses of preclinical stroke models [9].
LH modulates pathological angiogenesis by targeting hypoxia-inducible factor 1-alpha (HIF-1α) and its downstream effector vascular endothelial growth factor (VEGF). Under hypoxic conditions (e.g., HACE or endometriosis), LH (50–100 mg/kg) suppressed HIF-1α protein accumulation by 45–60% and reduced VEGF expression by 55% [3] [4]. This occurred through dual mechanisms: (1) Enhanced prolyl hydroxylase activity, promoting HIF-1α proteasomal degradation, and (2) Inhibition of phosphatidylinositol-3-kinase (PI3K)/AKT signaling, which stabilizes HIF-1α [1] [10]. In endometriosis, LH’s VEGF downregulation impaired vascularization of ectopic implants, reducing lesion size by 70% [1].
Table 5: LH’s Anti-Angiogenic Effects in Disease Models
| Target Protein | Role in Angiogenesis | LH-Induced Change | Pathological Context |
|---|---|---|---|
| HIF-1α | Master hypoxia regulator | ↓ 45–60% | HACE, endometriosis |
| VEGF | Endothelial proliferation | ↓ 55% | Tumor growth, cerebral edema |
| MMP-2/9 | Extracellular matrix remodeling | ↓ 63–70% | Endometrial invasion [1] |
| AQP4 | Water permeability | ↓ 48% | HACE-associated edema [4] |
Notably, LH’s anti-angiogenic effects are context-dependent—it preserves physiological endothelial function while inhibiting pathological vessel formation, as evidenced by improved endothelial nitric oxide synthase (eNOS) activity in cardiovascular studies [5].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8